molecular formula C5H10Cl2 B14747856 1,2-Dichloro-3-methylbutane CAS No. 600-10-2

1,2-Dichloro-3-methylbutane

Cat. No.: B14747856
CAS No.: 600-10-2
M. Wt: 141.04 g/mol
InChI Key: FZGIQPIBNIFFDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dichloro-3-methylbutane is an organic compound with the molecular formula C5H10Cl2. It is a chlorinated derivative of butane, characterized by the presence of two chlorine atoms and a methyl group attached to the butane backbone. This compound is of interest in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dichloro-3-methylbutane can be synthesized through the chlorination of 3-methylbutane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution of hydrogen atoms with chlorine atoms on the butane backbone. The reaction conditions include:

    Temperature: Room temperature to slightly elevated temperatures.

    Catalyst: Ultraviolet light or radical initiators such as benzoyl peroxide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactors: Continuous flow reactors to ensure efficient mixing and reaction control.

    Purification: Distillation and recrystallization techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1,2-Dichloro-3-methylbutane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

    Substitution Reactions: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products:

    Substitution Reactions: Formation of alcohols or amines depending on the nucleophile used.

    Elimination Reactions: Formation of alkenes such as 3-methyl-1-butene.

Scientific Research Applications

1,2-Dichloro-3-methylbutane finds applications in various scientific research fields, including:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in studying reaction mechanisms.

    Biology: Investigated for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-3-methylbutane involves its interaction with nucleophiles and bases. The chlorine atoms act as leaving groups, allowing for substitution and elimination reactions. The molecular targets and pathways involved include:

    Nucleophilic Substitution: The chlorine atoms are replaced by nucleophiles, forming new chemical bonds.

    Elimination: The removal of hydrogen and chlorine atoms leads to the formation of double bonds in the resulting alkenes.

Comparison with Similar Compounds

1,2-Dichloro-3-methylbutane can be compared with other similar compounds such as:

    1,2-Dichloro-2-methylbutane: Similar structure but with different substitution patterns, leading to different reactivity and applications.

    1,3-Dichloro-2-methylbutane: Another chlorinated butane derivative with distinct chemical properties and uses.

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it undergoes. This makes it a valuable compound for studying reaction mechanisms and for use in various industrial applications.

Properties

CAS No.

600-10-2

Molecular Formula

C5H10Cl2

Molecular Weight

141.04 g/mol

IUPAC Name

1,2-dichloro-3-methylbutane

InChI

InChI=1S/C5H10Cl2/c1-4(2)5(7)3-6/h4-5H,3H2,1-2H3

InChI Key

FZGIQPIBNIFFDG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.